molecular formula C14H11ClN4OS B12176167 3-(3-chlorophenyl)-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12176167
M. Wt: 318.8 g/mol
InChI Key: PHETYMIKIMLMLM-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group, a methyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halogens or alkyl chains .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar structure but has different functional groups and properties.

    2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Another related compound with distinct biological activities.

Uniqueness

3-(3-chlorophenyl)-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11ClN4OS

Molecular Weight

318.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H11ClN4OS/c1-19-12(13(20)17-14-16-5-6-21-14)8-11(18-19)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,17,20)

InChI Key

PHETYMIKIMLMLM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC=CS3

Origin of Product

United States

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